9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine
Description
9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine (TASBF, CAS 376356-61-5) is a spiro-conjugated compound with a rigid orthogonal structure formed by two fluorene units linked via a sp³-hybridized carbon bridge. Its molecular formula is C₂₅H₂₀N₄, and it features four primary amine groups at the 2,2',7,7' positions (). This tetrafunctional amine serves as a precursor for synthesizing advanced hole-transporting materials (HTMs) and optoelectronic derivatives. Its spiro architecture ensures high thermal stability and prevents molecular aggregation, making it suitable for applications in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) ().
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H,26-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXFKFYBWOKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3(C4=C2C=CC(=C4)N)C5=C(C=CC(=C5)N)C6=C3C=C(C=C6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine typically involves multiple steps starting from commercially available reagents. One common method involves the nitration of 9,9’-spirobifluorene to produce 2,2’,7,7’-tetranitro-9,9’-spirobifluorene, which is then reduced to the tetraamine derivative using a reducing agent such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be tailored for specific applications in organic electronics and materials science .
Scientific Research Applications
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine exerts its effects is largely dependent on its application. In electronic devices, its spiro structure helps maintain high thermal stability and efficient charge transport. The orthogonal arrangement of the fluorene units prevents aggregation, which is crucial for maintaining the performance of OLEDs and OPVs .
Comparison with Similar Compounds
Spiro-OMeTAD
Spiro-OMeTAD is the gold-standard HTM in PSCs but suffers from low intrinsic conductivity (~10⁻⁵–10⁻³ cm²/Vs), necessitating doping with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and tert-butylpyridine (tBP) (). Its octakis(4-methoxyphenyl) substituents enhance solubility but increase synthetic complexity and cost ().
V1382
V1382 incorporates vinyl groups, enabling in situ thermal cross-linking for robust HTM films. This reduces pinhole defects and improves device stability compared to Spiro-OMeTAD ().
DM and Spiro-NADF
DM and Spiro-NADF demonstrate molecular engineering strategies to address Spiro-OMeTAD’s limitations. DM’s dimethylfluorenyl groups elevate the glass transition temperature (Tg), reducing ion migration in PSCs (). Spiro-NADF’s methoxynaphthalene units improve energy-level alignment with perovskite, achieving a champion PCE of 24.66% and retaining >92% efficiency after 500 hours under damp heat ().
Spiro-TAD
Spiro-TAD (2,2',7,7'-tetrakis(N,N-diphenylamino)-9,9-spirobifluorene) exhibits higher hole mobility than Spiro-OMeTAD in single-carrier devices, enabling dopant-free operation ().
Performance Metrics
| Property | TASBF | Spiro-OMeTAD | V1382 | DM | Spiro-NADF | Spiro-TAD |
|---|---|---|---|---|---|---|
| Hole Mobility (cm²/Vs) | N/A | 10⁻⁵–10⁻³ | N/A | ~10⁻³ | ~10⁻³ | ~10⁻² |
| Conductivity (S/cm) | N/A | 10⁻⁵–10⁻⁴* | N/A | N/A | N/A | 10⁻⁴–10⁻³ |
| Thermal Stability (°C) | >300 | 150–200 | >250 | >200 | >200 | >180 |
| PCE in PSCs (%) | N/A | 15–22 | N/A | 22.9 | 24.66 | N/A |
*With doping.
Research Findings and Trends
- Cost Reduction : Simplified derivatives like TASBF and carbazole-based SFXDAnCBZ () aim to replace Spiro-OMeTAD while maintaining efficiency (PCE ~20.87%) ().
- Durability : Heterogeneous amine modifications (e.g., Spiro-NADF) enhance resistance to moisture and heat ().
- Optoelectronic Tuning : Chiral SBF derivatives () exhibit solvent-sensitive circularly polarized luminescence (CPL), expanding applications beyond photovoltaics ().
Biological Activity
9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirobifluorene structure which contributes to its unique chemical properties. The tetraamine functional groups are particularly significant for biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of fluorene compounds possess significant antimicrobial properties. For instance, related fluorene-based compounds have demonstrated efficacy against multidrug-resistant bacterial strains .
- Anticancer Properties : Fluorene derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, compounds derived from 9H-fluorene have shown promising results against lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .
The mechanisms underlying the biological activity of this compound are not fully elucidated. However, several studies suggest potential pathways:
- Inhibition of Enzymatic Activity : Some fluorene derivatives act as inhibitors of key enzymes involved in cellular processes. For example, studies have shown that certain fluorene compounds inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis .
- Cellular Uptake and Interaction : The spirobifluorene structure may facilitate cellular uptake through π-π interactions with cellular membranes or proteins .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of fluorene derivatives reported significant inhibitory effects against various pathogens. For example:
- Table 1: Antimicrobial Activity of Fluorene Derivatives
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 5g | S. aureus | 10 |
| 5j | E. coli | 10 |
| 5h | P. aeruginosa | 8 |
These results indicate the potential for developing new antimicrobial agents based on the fluorene scaffold.
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that certain derivatives exhibit cytotoxicity comparable to established chemotherapeutics like Taxol:
- Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 15 |
| Compound B | MDA-MB-231 | 12 |
These findings suggest that modifications to the fluorene structure can enhance anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
